molecular formula C11H8KNO3 B7787688 potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B7787688
M. Wt: 241.28 g/mol
InChI Key: IIFNHDNJTCKPDX-MLBSPLJJSA-M
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Description

Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acrylates and derivatives with cyano and methoxyphenyl groups, such as ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate .

Uniqueness

Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNHDNJTCKPDX-MLBSPLJJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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